N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3,4-Difluorophenyl)-1H-imidazol-2-amine
Comparison: N-(3,4-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the difluorophenyl group can enhance the compound’s biological activity and stability, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H9F2N3 |
---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9F2N3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |
InChI Key |
SLKZAMAGADHIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.